Synthesis of 1-Adamantanethiol from Adamantane: A Technical Guide
Synthesis of 1-Adamantanethiol from Adamantane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-adamantanethiol from adamantane. The synthesis is a well-established two-step process involving the initial bromination of the adamantane core followed by the conversion of the resulting 1-bromoadamantane to the target thiol. This document details the experimental protocols, presents quantitative data for key reaction steps, and illustrates the synthetic pathway and logical workflows.
Synthetic Pathway Overview
The synthesis of 1-adamantanethiol from adamantane proceeds through two primary transformations:
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Bromination of Adamantane: The tertiary C-H bond at one of the bridgehead positions of the adamantane cage is selectively functionalized with a bromine atom to yield 1-bromoadamantane.
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Thiolation of 1-Bromoadamantane: The bromo-substituent is then replaced by a thiol group. A common and effective method for this transformation involves the formation of an S-(1-adamantyl)isothiouronium salt intermediate, followed by alkaline hydrolysis.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of 1-adamantanethiol.
Table 1: Comparison of Methods for the Synthesis of 1-Bromoadamantane from Adamantane
| Method | Brominating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Features & Drawbacks |
| Direct Bromination | Elemental Bromine (Br₂) | None | Neat (excess Br₂) | 85-110 | 9 | ~93 | High yield but uses hazardous excess liquid bromine.[1] |
| "Green" Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | None | Trichloromethane | 65-70 | 24-36 | 89 | Safer and more environmentally friendly brominating agent.[2] |
| Catalytic Bromination | Bromotrichloromethane (BrCCl₃) | Mo(CO)₆ | BrCCl₃ | 140-160 | 5-10 | High | High yield under catalytic conditions.[3] |
Table 2: Synthesis of 1-Adamantanethiol from 1-Bromoadamantane via Isothiouronium Salt
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Formation of S-(1-adamantyl)isothiouronium bromide | 1-Bromoadamantane, Thiourea | Ethanol | Reflux | 4-6 | High (intermediate) |
| Hydrolysis to 1-Adamantanethiol | S-(1-adamantyl)isothiouronium bromide, Sodium Hydroxide | Water/Ethanol | Reflux | 2-3 | >90 (from isothiouronium salt) |
Experimental Protocols
Synthesis of 1-Bromoadamantane
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In a well-ventilated fume hood, to a reaction flask, add adamantane (30 g).
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Carefully add liquid bromine (24 mL) in excess to the flask.
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Heat the reaction mixture to 85°C and maintain for 6 hours with continuous stirring.
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Increase the temperature to 110°C and continue the reaction for an additional 3 hours.
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Allow the reaction to cool to room temperature and let it stand overnight.
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Recover the excess bromine by distillation.
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Quench the remaining bromine in the crude product by adding a saturated aqueous solution of sodium hydrogen sulfite (20 mL).
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Filter the solid product, wash with water until neutral, and dry.
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Recrystallize the crude product from methanol to obtain 1-bromoadamantane.
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In a round-bottom flask, dissolve adamantane in trichloromethane (25-30 mL).
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Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to the solution (molar ratio of adamantane to DBDMH between 0.83-2).
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Heat the reaction mixture to 65-70°C and maintain for 24-36 hours.
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After the reaction is complete, cool the mixture and filter to remove the 5,5-dimethylhydantoin byproduct.
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Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water.
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Dry the organic layer over anhydrous magnesium sulfate.
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Evaporate the solvent under reduced pressure to yield the crude product.
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Recrystallize from methanol to obtain pure 1-bromoadamantane.
Synthesis of 1-Adamantanethiol from 1-Bromoadamantane
This procedure involves two sequential steps: the formation of an isothiouronium salt and its subsequent hydrolysis.
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In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromoadamantane (1 mole equivalent) and thiourea (1.1 mole equivalents) in 95% ethanol.
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Heat the mixture to reflux with stirring for approximately 4-6 hours.
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Upon cooling, the S-(1-adamantyl)isothiouronium bromide will crystallize out of the solution.
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Collect the crystalline product by filtration and wash with a small amount of cold ethanol. The salt can be used in the next step without further purification.
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In a two-necked flask, suspend the S-(1-adamantyl)isothiouronium bromide (1 mole equivalent) in a solution of sodium hydroxide (e.g., 5 N aqueous solution, approximately 300 mL per mole of the salt).
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Heat the mixture to reflux under a slow stream of nitrogen for 2-3 hours.
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Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 2 N hydrochloric acid) until the solution is acidic.
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The 1-adamantanethiol will precipitate as a solid.
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Collect the solid by filtration, wash thoroughly with water, and dry.
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The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether or by sublimation.
Mandatory Visualizations
